molecular formula C22H28N2O2S B6081939 2-{[(3-methylphenyl)carbonyl]amino}-N,N-dipropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-{[(3-methylphenyl)carbonyl]amino}-N,N-dipropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B6081939
M. Wt: 384.5 g/mol
InChI Key: JCCQRZVLRUKRPN-UHFFFAOYSA-N
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Description

2-{[(3-methylphenyl)carbonyl]amino}-N,N-dipropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopenta[b]thiophene core, which is known for its stability and unique electronic properties, making it a valuable candidate for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-methylphenyl)carbonyl]amino}-N,N-dipropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the cyclopenta[b]thiophene core. This can be achieved through a series of cyclization reactions, followed by functionalization to introduce the desired substituents. Common reagents used in these reactions include organolithium compounds, halogenating agents, and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-methylphenyl)carbonyl]amino}-N,N-dipropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl or amine groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

    Biology: This compound may serve as a probe or ligand in biochemical studies, helping to elucidate the function of specific proteins or enzymes.

    Industry: Its stability and electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or photovoltaic devices.

Mechanism of Action

The mechanism of action of 2-{[(3-methylphenyl)carbonyl]amino}-N,N-dipropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(3-methylphenyl)carbonyl]amino}-N,N-dipropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide stands out due to its cyclopenta[b]thiophene core, which imparts unique electronic properties and stability. This makes it particularly valuable for applications in materials science and electronic devices, where such properties are highly sought after.

Properties

IUPAC Name

2-[(3-methylbenzoyl)amino]-N,N-dipropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2S/c1-4-12-24(13-5-2)22(26)19-17-10-7-11-18(17)27-21(19)23-20(25)16-9-6-8-15(3)14-16/h6,8-9,14H,4-5,7,10-13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCQRZVLRUKRPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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